Cas no 1551316-08-5 (1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol)

1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol
- 1-(2-Methoxy-1-naphthalenyl)-1,2-ethanediol
- AKOS021031393
- EN300-1852553
- 1551316-08-5
-
- Inchi: 1S/C13H14O3/c1-16-12-7-6-9-4-2-3-5-10(9)13(12)11(15)8-14/h2-7,11,14-15H,8H2,1H3
- InChI Key: GWSJAZNBJKHCDS-UHFFFAOYSA-N
- SMILES: C(C1=C2C(C=CC=C2)=CC=C1OC)(O)CO
Computed Properties
- Exact Mass: 218.094294304g/mol
- Monoisotopic Mass: 218.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Density: 1.239±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 440.5±35.0 °C(Predicted)
- pka: 13.12±0.20(Predicted)
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852553-1.0g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1852553-5.0g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1852553-10.0g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1852553-0.05g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1852553-0.1g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1852553-2.5g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1852553-0.5g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1852553-0.25g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1852553-5g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1852553-10g |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol |
1551316-08-5 | 10g |
$3007.0 | 2023-09-18 |
1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol Related Literature
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
Additional information on 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol
Recent Advances in the Study of 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol (CAS: 1551316-08-5)
The compound 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol (CAS: 1551316-08-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol, which serves as a key intermediate in the production of various bioactive molecules. Researchers have developed novel synthetic routes to optimize its yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact. The compound's naphthalene backbone and diol functional groups make it a promising candidate for further derivatization, enabling the exploration of diverse pharmacological activities.
In terms of biological activity, preliminary in vitro studies have demonstrated that 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol exhibits moderate inhibitory effects on certain inflammatory pathways. Specifically, it has shown potential in modulating the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. These findings suggest that the compound could serve as a lead structure for the development of new anti-inflammatory agents, though further mechanistic studies are required to fully elucidate its mode of action.
Additionally, recent computational studies have explored the molecular docking and binding affinity of 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol with various target proteins. These in silico analyses have identified potential interactions with enzymes involved in oxidative stress and apoptosis, opening new avenues for its application in neurodegenerative diseases and cancer therapy. However, these predictions need to be validated through experimental studies to confirm the compound's efficacy and safety profile.
Despite these promising findings, challenges remain in the development of 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and pharmacodynamic studies. Future research should also focus on optimizing the compound's structure to enhance its selectivity and potency while minimizing off-target effects.
In conclusion, 1-(2-methoxynaphthalen-1-yl)ethane-1,2-diol represents a promising scaffold for drug discovery, with potential applications in inflammation, neurodegeneration, and oncology. Continued research efforts are essential to fully unlock its therapeutic potential and translate these findings into clinical applications. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its role in modern medicine.
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